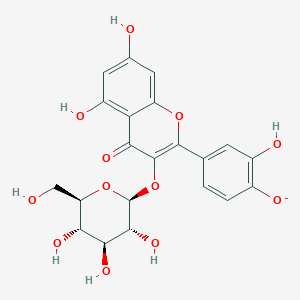

Quercetin-3-glucoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Quercetin 3-O-beta-D-glucopyranoside(1-) is a flavonoid oxoanion resulting from the deprotonation of the hydroxy group at position 7 of the flavone moiety of quercetin. The major species at pH 7.3. It is a conjugate base of a quercetin 3-O-beta-D-glucopyranoside.

科学的研究の応用

Anticancer Properties

Mechanisms of Action

Quercetin-3-glucoside has demonstrated significant anticancer effects in various studies. For instance, research on HeLa cervical cancer cells revealed that Q3G induces apoptosis and cell cycle arrest at the S phase. The compound alters the expression of apoptosis-related proteins, activating caspases and downregulating anti-apoptotic proteins like B-cell lymphoma (Bcl)-2 .

Case Study: Apple Pomace Extract

A study highlighted Q3G extracted from apple pomace, which exhibited notable cytotoxicity against HeLa cells. The viability of these cells decreased significantly with increasing concentrations of Q3G, suggesting it could be developed as a natural therapeutic agent for cervical cancer .

Anti-Inflammatory Effects

Mechanisms and Efficacy

Q3G exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and modulating oxidative stress pathways. These effects are attributed to its ability to scavenge reactive oxygen species and reduce inflammation markers in vitro and in vivo .

Case Study: Leishmania Treatment

In a study assessing the efficacy of Q3G against Leishmania tropica, results indicated a significant reduction in intracellular amastigotes and lesion size in treated mice, showcasing its potential as an anti-leishmanial agent .

Antioxidant Activity

Mechanisms of Action

Q3G is recognized for its strong antioxidant capabilities, which are crucial for protecting cells from oxidative damage. The compound's structure allows it to donate electrons effectively, neutralizing free radicals and thereby preventing cellular injury .

Research Findings

Studies have shown that Q3G enhances antioxidant activity in various biological models. For example, it has been found to increase the antioxidant capacity in propolis extracts, indicating its synergistic effects with other flavonoids .

Antiviral Properties

Potential Against Viral Infections

Recent research suggests that Q3G may possess antiviral properties, particularly against severe acute respiratory syndrome-coronavirus-2 (SARS-CoV-2). Its ability to inhibit viral replication makes it a candidate for further investigation as a therapeutic agent for viral infections .

Summary Table of Applications

| Application | Mechanism of Action | Key Findings |

|---|---|---|

| Anticancer | Induces apoptosis; cell cycle arrest | Significant cytotoxicity in HeLa cells |

| Anti-inflammatory | Reduces cytokine production; scavenges free radicals | Effective against Leishmania tropica |

| Antioxidant | Neutralizes free radicals | Enhances antioxidant capacity in models |

| Antiviral | Inhibits viral replication | Potential against SARS-CoV-2 |

化学反応の分析

Hydrogen Atom Transfer (HAT) Mechanism

The HAT mechanism involves hydrogen abstraction from hydroxyl groups, critical for antioxidant activity. For Q3G:

| Hydroxyl Group | BDE (kJ/mol) | Gas Phase | Ethanol/Water |

|---|---|---|---|

| 5–OH | 363.2 | Reduced activity | Lower activity |

| 3–OH | 321.5 | Moderate activity | Moderate activity |

| 4′–OH | 304.3 | High activity | Highest activity |

| 3′–OH | 298.7 | Highest activity | Moderate activity |

Key Findings :

-

In gas phase, Q3G exhibits higher antioxidant capacity than quercetin due to lower BDE for 3′–OH (298.7 kJ/mol vs. 304.3 kJ/mol for quercetin) .

-

In polar solvents (ethanol/water), 4′–OH dominates, with Q3G showing enhanced activity compared to aglycone quercetin .

-

Intramolecular hydrogen bonding at 5–OH reduces reactivity, as observed in BDE values .

Single-Proton Loss Electron Transfer (SPLET) Mechanism

SPLET involves proton transfer and electron donation, favored in polar environments. For Q3G:

| Proton Source | PA (kJ/mol) | Gas Phase | Ethanol/Water |

|---|---|---|---|

| 4′–OH | 1,420.5 | Least stable | Most stable |

| 5–OH | 1,432.1 | Moderate | Moderate |

| 3–OH | 1,445.3 | Most stable | Least stable |

Insights :

-

In ethanol/water, Q3G achieves higher SPLET efficiency (PA = 1,420.5 kJ/mol) compared to quercetin (PA = 1,450.3 kJ/mol) .

-

Glucosylation at 3-position enhances SPLET activity, as evidenced by lower PA values .

Enzymatic Hydrolysis

Q3G undergoes hydrolysis by β-glycosidases in intestinal mucosa:

Reaction :

Quercetin 3 glucoside+H2O glycosidaseQuercetin+Glucose

Kinetics :

Bioavailability :

SIRT1 Binding and Antidiabetic Activity

Q3G interacts with SIRT1 via hydrogen bonds at residues Gly-279 and Thr-281:

Binding Affinity :

Reaction Pathway :

Antitumor Mechanism

Q3G induces apoptosis in HepG2 cells via topoisomerase II inhibition:

IC₅₀ :

Mechanism :

Stability and Degradation

Q3G degrades under alkaline conditions (pH > 8) via cleavage of glycosidic bonds:

Rate Constant :

特性

分子式 |

C21H19O12- |

|---|---|

分子量 |

463.4 g/mol |

IUPAC名 |

4-[5,7-dihydroxy-4-oxo-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-yl]-2-hydroxyphenolate |

InChI |

InChI=1S/C21H20O12/c22-6-13-15(27)17(29)18(30)21(32-13)33-20-16(28)14-11(26)4-8(23)5-12(14)31-19(20)7-1-2-9(24)10(25)3-7/h1-5,13,15,17-18,21-27,29-30H,6H2/p-1/t13-,15-,17+,18-,21+/m1/s1 |

InChIキー |

OVSQVDMCBVZWGM-QSOFNFLRSA-M |

異性体SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)[O-] |

正規SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)O)[O-] |

同義語 |

2-(3,4-dihydroxyphenyl)-3-(beta-D-glucofuranosyloxy)-5,7-dihydroxy-4H-1-benzopyran-4-one 4H-1-benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-3-(beta-D-glucofuranosyloxy)-5,7-dihydroxy flavone, 3,3',4',5,7-pentahydroxy-, 3-beta-D-glucofuranoside isoquercetin isoquercitin isoquercitrin isoquercitroside isotrifoliin quercetin 3-(beta-D-glucofuranoside) quercetin 3-O-beta-D-glucofuranoside quercetin-3-glucoside quercetin-3-O-beta-glucoside quercetin-3-O-glucoside trifoliin trifoliin A |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。